A-Comprehensive-Technical-Guide-to-4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
A-Comprehensive-Technical-Guide-to-4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
Abstract
This technical guide provides an in-depth analysis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, a key organic compound within the sulfonamide class. The primary focus of this document is the precise determination and validation of its molecular weight, a critical parameter for all research, development, and quality control applications. This guide is structured to serve researchers, scientists, and drug development professionals by detailing the compound's core molecular identity, physicochemical properties, a robust synthesis protocol with mechanistic rationale, and a multi-tiered analytical validation workflow. Furthermore, it contextualizes the molecule within the broader landscape of sulfonamide therapeutics, exploring its potential biological activities and applications. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.
Section 1: Core Molecular Identity
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This section defines 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide through its nomenclature, structure, and fundamental calculations.
Nomenclature and Chemical Identifiers
The systematic naming and unique identifiers are crucial for unambiguous communication in research and regulatory contexts. While data for the specific ortho (2-methoxy) isomer is limited, we can extrapolate identifiers based on its structure. For comparative purposes, identifiers for the well-documented para (4-methoxy) isomer are also provided.
| Identifier | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide (ortho-isomer) | 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (para-isomer) |
| IUPAC Name | 4-amino-N-(2-methoxyphenyl)benzenesulfonamide | 4-amino-N-(4-methoxyphenyl)benzenesulfonamide[1][2] |
| Molecular Formula | C₁₃H₁₄N₂O₃S | C₁₃H₁₄N₂O₃S[1][2][3] |
| CAS Registry Number | Not readily available | 19837-74-2[1][2][3] |
| Canonical SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N[1] |
| InChIKey | XBXWZQQQBVBPAC-UHFFFAOYSA-N | PKCILPHWDZXVQT-UHFFFAOYSA-N[1][2][3] |
Molecular Formula and Weight Determination
The cornerstone of chemical characterization is the molecular weight, derived from the molecular formula. The formula for both the ortho and para isomers is identical: C₁₃H₁₄N₂O₃S .
The molecular weight is calculated by summing the atomic weights of the constituent atoms:
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Carbon (C): 13 × 12.011 u = 156.143 u
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Hydrogen (H): 14 × 1.008 u = 14.112 u
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Nitrogen (N): 2 × 14.007 u = 28.014 u
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Oxygen (O): 3 × 15.999 u = 47.997 u
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Sulfur (S): 1 × 32.06 u = 32.06 u
Total Molecular Weight (Calculated): 156.143 + 14.112 + 28.014 + 47.997 + 32.06 = 278.326 u
This calculated value aligns with high-resolution mass spectrometry data found in authoritative databases, which report the molecular weight as approximately 278.33 g/mol [1][2] or 278.327 g/mol [3]. The monoisotopic mass, which is critical for mass spectrometry, is calculated to be 278.0725 Da [2].
Molecular Structure
The structural arrangement of atoms dictates the molecule's chemical behavior and biological activity. The key difference between the titular compound and its more commonly cited isomer lies in the position of the methoxy (-OCH₃) group on the N-phenyl ring.
Caption: Molecular structure of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide.
Section 2: Physicochemical Characterization
The physical and chemical properties of a compound are essential for its handling, formulation, and application in experimental settings. While specific experimental data for the ortho-isomer is not widely published, properties of the closely related para-isomer provide a valuable reference point.
| Property | Value (para-isomer) | Rationale and Significance |
| Melting Point | 250–252°C[1] | A high melting point suggests a stable, well-ordered crystalline lattice. This is a key indicator of purity. |
| Solubility | Soluble in polar solvents (ethanol, methanol)[1] | Solubility dictates the choice of solvents for synthesis, purification, and formulation. Poor solubility in non-polar solvents is expected due to the polar amino and sulfonamide groups. |
| XLogP3 | 1.5[2] | This value indicates moderate lipophilicity, a critical parameter in drug development for predicting absorption and membrane permeability. |
| Hydrogen Bond Donors | 2[2] | The two N-H groups (amine and sulfonamide) can donate hydrogen bonds, influencing solubility and receptor binding. |
| Hydrogen Bond Acceptors | 4 (or 5)[2] | The oxygen atoms (sulfonyl and methoxy) and the nitrogen atoms act as H-bond acceptors, contributing to intermolecular interactions. |
Section 3: Synthesis Pathway and Rationale
A reproducible and well-understood synthesis is paramount for obtaining high-purity material for research. The most logical approach for synthesizing benzenesulfonamides of this class is a two-step process involving the formation of a sulfonyl chloride intermediate followed by condensation with the appropriate amine.
Retrosynthetic Analysis and Workflow
The synthesis can be logically deconstructed as follows: The target molecule is formed via a nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and 2-methoxyaniline (o-anisidine), followed by deprotection of the acetyl group. This protection-deprotection strategy is crucial to prevent the highly reactive amino group on the sulfonyl chloride from interfering with the desired reaction.
Caption: General synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is based on established methods for sulfonamide synthesis.[1][4]
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (PASC)
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Rationale: The amino group of sulfanilamide is protected via acetylation to prevent side reactions during the chlorosulfonation step.
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Procedure: a. To a cooled (0-5°C) flask, add acetanilide (1.0 eq) in portions to an excess of chlorosulfonic acid (≥5.0 eq) with vigorous stirring. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. c. Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product. d. Filter the resulting white solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Synthesis of N-(2-methoxyphenyl)-4-acetamidobenzenesulfonamide
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Rationale: The synthesized PASC is reacted with 2-methoxyaniline. Pyridine acts as a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Procedure: a. Dissolve 2-methoxyaniline (1.0 eq) in pyridine in a flask cooled in an ice bath. b. Add PASC (1.05 eq) portion-wise to the solution while maintaining the temperature below 10°C. c. Stir the mixture at room temperature for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC). d. Pour the reaction mixture into cold dilute HCl to precipitate the product and neutralize excess pyridine. e. Filter the solid, wash with water, and recrystallize from ethanol to obtain the protected intermediate.
Step 3: Hydrolysis to 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
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Rationale: The acetyl protecting group is removed via acid-catalyzed hydrolysis to yield the final primary amine.
-
Procedure: a. Suspend the protected intermediate from Step 2 in a mixture of ethanol and concentrated HCl. b. Heat the mixture to reflux and maintain for 2-4 hours, monitoring for the disappearance of starting material by TLC. c. Cool the reaction mixture and neutralize carefully with a base (e.g., NaHCO₃ solution) to precipitate the final product. d. Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization.
Section 4: Analytical Validation and Quality Control
A rigorous analytical workflow is essential to confirm the identity, purity, and molecular weight of the synthesized compound. This constitutes a self-validating system where orthogonal techniques provide corroborating evidence.
Caption: Self-validating analytical workflow for compound characterization.
Mass Spectrometry (MS)
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Objective: To provide an exact experimental mass that validates the calculated molecular weight.
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Methodology (Electrospray Ionization - ESI): a. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). b. Infuse the sample directly into the ESI source. c. Acquire data in both positive and negative ion modes.
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Expected Results & Interpretation:
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Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 279.0798.[5]
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 277.0652.[5]
-
The presence of these ions with high mass accuracy (<5 ppm error) provides definitive confirmation of the elemental composition and molecular weight. Fragmentation patterns can further distinguish it from isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the carbon-hydrogen framework, confirming the connectivity and, critically, the ortho position of the methoxy group.
-
Methodology: a. Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). b. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Expected Results & Interpretation (Predicted):
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¹H NMR: Expect distinct aromatic regions. The protons on the 2-methoxyphenyl ring will show a characteristic splitting pattern confirming the 1,2-disubstitution. The protons on the 4-aminophenyl ring will show a typical AA'BB' system. A singlet around 3.8 ppm will correspond to the methoxy (-OCH₃) protons. A broad singlet for the amino (-NH₂) protons and another for the sulfonamide (-NH-) proton will also be present.
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¹³C NMR: Expect 13 distinct carbon signals (unless symmetry causes overlap). The chemical shift of the carbon attached to the methoxy group will be indicative of its position.
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Section 5: Biological Context and Therapeutic Potential
The benzenesulfonamide moiety is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[6]
The Sulfonamide Pharmacophore: General Mechanisms of Action
-
Antibacterial Activity: The primary and most famous application of sulfonamides is as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1][4] By blocking this pathway, they halt bacterial growth and replication.[1]
-
Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group, making these compounds potent inhibitors of carbonic anhydrase (CA) isozymes.[4][6] This mechanism is exploited for diuretics, anti-glaucoma agents, and even anti-cancer therapies targeting tumor-associated CA isoforms.[4][6]
Potential Applications in Drug Discovery
While specific biological data for 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide is sparse, its structural motifs suggest several research applications:
-
Antimicrobial Research: As a scaffold for developing new antibacterial agents, potentially overcoming resistance to older sulfonamides.[4]
-
Oncology Research: As a template for designing selective inhibitors of tumor-specific carbonic anhydrase isoforms like CA IX.[4]
-
Antiviral Discovery: The benzenesulfonamide core is being investigated in the development of inhibitors against viral proteins, such as the HIV-1 capsid protein.[4]
Section 6: Safety and Handling
Proper handling of chemical reagents is critical for laboratory safety. The following information is based on data for the isomeric 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide and should be applied with caution.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |
| Skin Irritation | H315: Causes skin irritation[2] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2] |
| Eye Irritation | H319: Causes serious eye irritation[2] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation[2] | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Evidentic. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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ChemSynthesis. (2025). N-(2-amino-4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem Compound Database. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. PubChem Compound Database. Retrieved from [Link]
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Matulienė, J., et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 21(10), 1348. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
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PubChemLite. (n.d.). 4-amino-n-(2-methoxyphenyl)benzene-1-sulfonamide (C13H14N2O3S). Retrieved from [Link]
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